2-sulfoterephthalic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4991-22-4 |

|---|---|

Molecular Formula |

C8H6O7S |

Molecular Weight |

246.20 g/mol |

IUPAC Name |

2-sulfoterephthalic acid |

InChI |

InChI=1S/C8H6O7S/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15) |

InChI Key |

RAADBCJYJHQQBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Sulfoterephthalic Acid: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-sulfoterephthalic acid, a benzenepolycarboxylic acid with significant research interest. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. A key focus is placed on the emerging role of its monosodium salt as an inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), a target of considerable interest in the development of novel therapeutics for neurological disorders.

Chemical Structure and Identification

This compound, also known as 2-sulfo-1,4-benzenedicarboxylic acid, is an aromatic compound featuring a benzene (B151609) ring substituted with two carboxylic acid groups and one sulfonic acid group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4991-22-4 |

| Molecular Formula | C₈H₆O₇S |

| Molecular Weight | 246.20 g/mol |

| SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O |

| InChI Key | RAADBCJYJHQQBI-UHFFFAOYSA-N |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in the public domain. The following table summarizes available experimental and computed properties. It is important to note that the reported experimental melting point varies, suggesting potential impurities or different crystalline forms in the measured samples.

| Property | Value | Source |

| Melting Point | 244-249 °C (experimental); 254-258 °C (literature value noted in the same source)[1] | Experimental |

| XLogP3-AA | -0.3 | Computed by XLogP3 3.0[2] |

| Hydrogen Bond Donor Count | 3 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 7 | Computed by Cactvs[2] |

| Rotatable Bond Count | 3 | Computed by Cactvs[2] |

| Exact Mass | 245.98342370 Da | Computed by PubChem[2] |

| Topological Polar Surface Area | 137 Ų | Computed by Cactvs[2] |

Note: Further experimental validation of these properties is recommended.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the sulfonation of terephthalic acid. The following protocol is a representative example.

Experimental Protocol: Sulfonation of Terephthalic Acid[1]

Materials:

-

Terephthalic acid

-

Oleum (B3057394) (27-33%)

-

Mercury

-

Ice-cold water

-

Gaseous hydrogen chloride

-

Acetic acid

-

Charcoal

-

Celite

-

Phosphorus pentoxide (P₂O₅)

Equipment:

-

500 ml 3-neck flask

-

Air condenser with Drierite tube

-

Stirrer

-

Thermometer

-

Beaker

-

Filtration apparatus

-

Vacuum desiccator

-

Heating mantle

Procedure:

-

Reaction Setup: In a 500 ml 3-neck flask equipped with a stirrer, thermometer, and an air condenser connected to a Drierite tube, charge 100 g of terephthalic acid, 190 g of oleum (27-33%), and 2.7 g of mercury.

-

Sulfonation: Heat the mixture with stirring to 255-260 °C for 7 hours. The color of the solution will darken to a brown hue.

-

Quenching and Precipitation: Allow the reaction mixture to cool to room temperature overnight. A precipitate should form. Very slowly and in portions, pour the mixture into 132 ml of ice-cold water in a beaker. This should result in a homogenous solution. Upon cooling, a precipitate will form. Let it stand for 2 hours.

-

Initial Purification: Filter the precipitate. Dissolve the solid acid in 750 ml of hot water, add charcoal, and reflux for 35 minutes. Filter the hot solution through a pad of celite. Cool the filtrate in an ice bath.

-

Precipitation with HCl: Saturate the cooled solution with gaseous hydrogen chloride for 1 hour to precipitate the product.

-

Final Purification: Collect the precipitate by filtration and dry it in a vacuum desiccator over P₂O₅ for 48 hours. For further purification, recrystallize the product three times from acetic acid. This involves dissolving the material in hot acetic acid, refluxing for 30 minutes, filtering while hot, and allowing the filtrate to cool in a refrigerator overnight. The resulting precipitate is filtered and dried under high vacuum.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a suitable technique for the separation and quantification of this compound from reaction mixtures or other matrices.[3][4][5]

-

Stationary Phase: A C18 reversed-phase column is a common choice for the separation of aromatic acids.[6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The pH of the mobile phase should be controlled to ensure consistent ionization of the acidic functional groups.[6]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (typically around 254 nm or 280 nm) would be appropriate.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation. The aromatic protons and carbons would show characteristic chemical shifts, and the number of signals would correspond to the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretches of the carboxylic and sulfonic acids, the C=O stretch of the carboxylic acids, and the S=O stretches of the sulfonic acid group, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Application in Drug Development: Inhibition of Glutamate Carboxypeptidase II (GCPII)

The monosodium salt of this compound has been identified as an inhibitor of glutamate carboxypeptidase II (GCPII).[7] This enzyme is a significant target in drug discovery due to its role in neurological and pathological processes.

The Role of GCPII in Neurological Disorders

GCPII, also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase), is a membrane-bound enzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[8][9] Glutamate is the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate levels can lead to excitotoxicity, a process that contributes to neuronal damage in a variety of neurological disorders.[8][9]

GCPII is upregulated in several pathological conditions, including:

By inhibiting GCPII, the hydrolysis of NAAG is reduced, leading to a decrease in the production of glutamate and an increase in the concentration of NAAG. NAAG itself can act on presynaptic mGluR3 receptors, which can further reduce glutamate release.[10] This dual mechanism makes GCPII inhibition a promising therapeutic strategy for neuroprotection.[11][12]

The following diagram illustrates the role of GCPII in glutamate homeostasis and the mechanism of its inhibition.

Caption: Mechanism of GCPII action and its inhibition by compounds like monosodium 2-sulfoterephthalate.

This compound Derivatives in Drug Discovery

The discovery that a benzenedicarboxylic acid derivative can inhibit GCPII opens avenues for the design and synthesis of novel, potent, and selective inhibitors. The acidic functional groups of this compound are likely key to its interaction with the active site of the enzyme. Structure-activity relationship (SAR) studies based on this scaffold could lead to the development of drug candidates with improved pharmacokinetic and pharmacodynamic properties for the treatment of glutamate-mediated neurotoxicity.

Conclusion

This compound is a readily synthesizable aromatic compound with emerging importance in medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is still needed, its role as a scaffold for the development of GCPII inhibitors highlights its potential for the discovery of new drugs for a range of neurological disorders. Further research into the synthesis of analogs and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | C8H6O7S | CID 9878502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. ajpaonline.com [ajpaonline.com]

- 5. quantitative hplc method: Topics by Science.gov [science.gov]

- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.uni-luebeck.de [research.uni-luebeck.de]

- 12. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-Sulfoterephthalic Acid from Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-sulfoterephthalic acid from terephthalic acid, a key reaction for introducing a sulfonic acid group onto the aromatic ring of terephthalic acid. This modification is crucial for altering the physicochemical properties of resulting polymers and molecules, making it a significant process in the development of new materials and pharmaceutical intermediates. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the underlying chemical transformations and workflows.

Introduction

Terephthalic acid is a commodity chemical primarily used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). However, its functionalization through sulfonation opens up a wide range of applications. The introduction of a sulfonic acid group enhances hydrophilicity, provides sites for ionic interactions, and can act as a catalytic center. This compound and its salts are valuable monomers for creating specialty polymers with improved dyeability, thermal stability, and solubility.

This guide focuses on the direct sulfonation of terephthalic acid, exploring different catalytic systems and reaction conditions to achieve this transformation efficiently and safely.

Synthetic Pathways and Mechanisms

The core of the synthesis is an electrophilic aromatic substitution reaction, where an electrophile (sulfur trioxide, SO₃, or a related species) attacks the electron-rich aromatic ring of terephthalic acid. The reaction is typically carried out using a strong sulfonating agent such as oleum (B3057394) (fuming sulfuric acid) or concentrated sulfuric acid.

Sulfonation using Oleum with a Mercury Catalyst

A traditional method for the sulfonation of terephthalic acid involves the use of oleum with a mercury catalyst at high temperatures. The reaction proceeds as follows:

Caption: Reaction scheme for the mercury-catalyzed sulfonation of terephthalic acid.

Sulfonation using Fuming Sulfuric Acid with a Metal Chloride Catalyst

To circumvent the environmental and health concerns associated with mercury, alternative catalysts have been developed. Metal chlorides, such as iron (III) chloride or copper (II) chloride, have been shown to effectively catalyze the sulfonation of terephthalic acid.[1] This method is considered more industrially advantageous.[1]

References

2-sulfoterephthalic acid CAS number and molecular weight

An In-depth Technical Guide to 2-Sulfoterephthalic Acid

This guide provides comprehensive technical information on this compound and its monosodium salt, tailored for researchers, scientists, and professionals in drug development. It covers key chemical data, detailed synthesis protocols, and known biological activities.

Chemical Identification and Properties

This compound and its monosodium salt are distinct compounds with different identifiers and molecular weights. The monosodium salt is more commonly referenced in commercial and research databases.

Table 1: Physicochemical Properties of this compound and its Monosodium Salt

| Property | This compound | Monosodium 2-Sulfoterephthalate |

| CAS Number | 4991-22-4 (less common) | 19089-60-2[1][2][3] |

| Molecular Formula | C₈H₆O₇S | C₈H₅NaO₇S[4][5] |

| Molecular Weight | 246.20 g/mol | 268.18 g/mol [5] |

| Synonyms | Not specified | Sodium 2,5-dicarboxybenzenesulfonate[6] |

| Physical Form | Pale yellow product[7] | White to yellow solid[3] |

| Melting Point | 244-249 °C[7] | >300 °C |

Synthesis Protocols

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established laboratory procedures.

Protocol 1: Sulfonation with Oleum (B3057394) and Mercury Catalyst

This protocol describes the synthesis of this compound from terephthalic acid using oleum with a mercury catalyst.[7]

Materials:

-

Terephthalic acid (100 g)

-

Oleum (190 g, 27-33%)

-

Mercury (2.7 g)

-

Ice cold water (132 ml)

-

Charcoal

-

Gaseous hydrogen chloride

-

Acetic acid

-

n-Butanol

-

Deionized water

-

Phosphorus pentoxide (P₂O₅)

Equipment:

-

500 ml 3-neck flask

-

Air condenser with Drierite tube

-

Stirrer

-

Thermometer

-

Beaker

-

Filtration apparatus

-

Vacuum desiccator

-

pH meter or indicator

Procedure:

-

Reaction Setup: In a 500 ml 3-neck flask equipped with an air condenser, stirrer, and thermometer, charge terephthalic acid (100 g), oleum (190 g), and mercury (2.7 g).

-

Sulfonation: Stir the light brown solution at 255-260 °C for 7 hours. The mixture will turn dark brown.

-

Cooling and Precipitation: Cool the reaction mixture overnight to room temperature, allowing a precipitate to form.

-

Quenching: Very slowly and portion-wise, pour the mixture into a beaker of ice-cold water (132 ml) to form a homogenous solution.

-

Crystallization: Upon cooling, a precipitate will form. Allow the mixture to stand for 2 hours.

-

Filtration: Filter the precipitate.

-

Decolorization: Dissolve the solid acid in 750 ml of hot water, add charcoal, and reflux for 35 minutes.

-

Hot Filtration: Filter the hot solution through a pad of celite.

-

Second Precipitation: Cool the filtrate in an ice bath and saturate with gaseous hydrogen chloride for 1 hour to precipitate the product.

-

Drying: Collect the precipitate by filtration and dry over P₂O₅ in a vacuum desiccator for 48 hours.

-

Recrystallization: For further purification, recrystallize the product three times from acetic acid. The material (61 g, 41% yield) should have a melting point of 244-249 °C.[7]

Protocol 2: Sulfonation with a Metal Chloride Catalyst

This method provides an alternative synthesis route using a metal chloride catalyst, which can be more environmentally friendly than mercury.

Materials:

-

Terephthalic acid or its ester

-

Sulfonating agent (e.g., fuming sulfuric acid or sulfuric anhydride)

-

Metal chloride catalyst (e.g., iron chloride, copper chloride)

-

Water

-

Anhydrous sodium carbonate (for salt formation)

Equipment:

-

Reaction flask (e.g., 1-liter 4-necked flask)

-

Stirrer

-

Heating and cooling system

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 1-liter 4-necked flask, add terephthalic acid (166.0 g, 1.0 mol) and copper chloride (3.2 g).

-

Addition of Sulfonating Agent: With stirring, add 603.0% fuming sulfuric acid (533.0 g, 4.0 mol) over 1 hour.

-

Reaction: Raise the temperature and conduct the reaction at 180 °C for 16 hours.

-

Cooling: Cool the reaction liquid to approximately 60 °C.

-

Precipitation and Washing: Gradually pour the reaction solution into 1,000 g of water and cool to 5 °C. The precipitate is then separated by filtration, washed with water, and dried to yield sulfoterephthalic acid.

-

Formation of Sodium Salt (Optional): To form the sodium salt, the reaction solution can be treated with anhydrous sodium carbonate.

Experimental and Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. This compound MONOSODIUM SALT | 19089-60-2 [chemicalbook.com]

- 2. This compound monosodium salt [oakwoodchemical.com]

- 3. This compound MONOSODIUM SALT | 19089-60-2 [sigmaaldrich.com]

- 4. This compound Monosodium Salt | C8H5NaO7S | CID 23688256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Monosodium 2-Sulfoterephthalate | C8H5NaO7S | CID 44630481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 19089-60-2: Sulfoterephthalicacidmonosodiumsalt; 90% [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

Solubility Profile of 2-Sulfoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-sulfoterephthalic acid, a molecule of interest in various chemical and pharmaceutical research areas. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological assays. This document collates available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is influenced by the chemical structures of both the solute (this compound) and the solvent, as well as by temperature and pressure. The presence of both polar carboxylic acid groups and a strongly polar sulfonic acid group in this compound suggests a high affinity for polar solvents.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of solvents is not extensively available in published literature. However, information regarding its monosodium salt and related compounds, as well as qualitative observations from synthesis procedures, provides valuable insights into its solubility characteristics.

Table 1: Summary of Known Solubility Characteristics of this compound and Its Monosodium Salt

| Compound | Solvent System | Temperature (°C) | Solubility | Data Type |

| This compound | Acetic Acid | Hot | Soluble for recrystallization | Qualitative |

| Monosodium 2-Sulfoterephthalate | Water | Not Specified | Soluble | Qualitative[1] |

| Monosodium 2-Sulfoterephthalate | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 5 mg/mL (18.57 mM) | Semi-Quantitative[2] |

| Monosodium 2-Sulfoterephthalate | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL (18.57 mM) | Semi-Quantitative[2] |

| Monosodium 2-Sulfoterephthalate | 10% DMSO, 90% Corn Oil | Not Specified | 5 mg/mL (18.57 mM) (Suspended) | Semi-Quantitative[2] |

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound, adapted from established methods for structurally similar aromatic acids.[3][4] This method, also known as the excess solid method, is considered the gold standard for thermodynamic solubility measurement.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetic acid, DMSO)

-

Thermostatically controlled shaker water bath or incubator

-

Analytical balance

-

Sealed vials or flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a predetermined equilibration period (typically 24-72 hours). This duration should be sufficient to ensure that the concentration of the dissolved solid in the liquid phase reaches a constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe. To prevent precipitation or dissolution of the solute due to temperature changes, the syringe can be pre-heated or pre-cooled to the experimental temperature.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Caption: Key factors influencing the solubility of this compound.

References

spectroscopic data of 2-sulfoterephthalic acid (NMR, FTIR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-sulfoterephthalic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data based on its chemical structure and the known spectroscopic behavior of its functional groups. Detailed, generalized experimental protocols for acquiring such data are also presented.

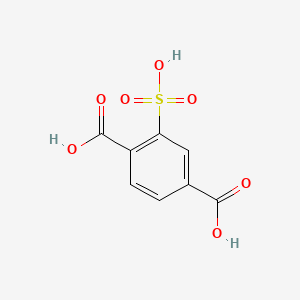

Chemical Structure and Functional Groups

This compound (C₈H₆O₇S) is a dicarboxylic acid derivative of benzene (B151609), also containing a sulfonic acid group. The precise substitution pattern on the benzene ring dictates its chemical and spectral properties. The structure consists of a benzene ring substituted with two carboxylic acid groups and one sulfonic acid group.

Molecular Structure:

Acidity and pKa Values of 2-Sulfoterephthalic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the acidic properties of 2-sulfoterephthalic acid, a molecule of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from analogous structures and general chemical principles to estimate its acid dissociation constants (pKa values). Furthermore, it outlines a standard experimental protocol for the empirical determination of these values.

Estimated Acidity of this compound

This compound possesses three acidic protons corresponding to one sulfonic acid group and two carboxylic acid groups. The sulfonic acid group is a strong acid, while the carboxylic acid groups are moderately acidic. The precise pKa values are influenced by the electron-withdrawing nature of the sulfonate and carboxyl groups on the benzene (B151609) ring.

Based on the general pKa values for aromatic sulfonic acids and substituted benzoic acids, the following estimates can be made:

| Functional Group | Estimated pKa | Rationale |

| Sulfonic Acid (-SO₃H) | < 0 | Aromatic sulfonic acids are strong acids, with pKa values typically around -2.8 to -7.[1][2] The presence of two electron-withdrawing carboxylic acid groups would further increase its acidity. |

| Carboxylic Acid (ortho to -SO₃H) | ~2.5 - 3.0 | The pKa of benzoic acid is 4.2. The strongly electron-withdrawing sulfonate group in the ortho position will significantly increase the acidity of the adjacent carboxylic acid. |

| Carboxylic Acid (para to -SO₃H) | ~3.0 - 3.5 | The electron-withdrawing effect of the sulfonate group is also experienced at the para position, though potentially to a slightly lesser extent than the ortho position, leading to a notable increase in acidity compared to unsubstituted benzoic acid. |

Stepwise Dissociation of this compound

The dissociation of this compound occurs in three distinct steps, with the most acidic proton from the sulfonic acid group dissociating first, followed by the protons from the two carboxylic acid groups.

Experimental Determination of pKa Values

The pKa values of this compound can be experimentally determined using potentiometric titration, a highly accurate and standard method.[3]

Principle

A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic protons of a given functional group have been neutralized.

Experimental Workflow

Detailed Protocol

-

Preparation of Solutions:

-

Prepare an aqueous solution of this compound with a precisely known concentration (e.g., 0.01 M).

-

Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (e.g., 0.1 M), ensuring it is carbonate-free.

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place a known volume of the this compound solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use a burette to accurately dispense the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add small, precise increments of the NaOH solution.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the final equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points, which are the points of steepest slope on the curve. This can be done by examining the first or second derivative of the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points. For a triprotic acid like this compound, pKa₂ and pKa₃ will be the pH values at the first and second half-equivalence points, respectively. Due to the very high acidity of the sulfonic acid group, its pKa (pKa₁) will not be directly observable in aqueous solution using this method and is typically determined by other techniques or estimated.

-

This guide provides a foundational understanding of the acidity and pKa values of this compound for research and development purposes. For applications requiring precise pKa values, experimental determination as outlined is strongly recommended.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Sulfoterephthalic Acid: Discovery, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in various chemical and pharmaceutical applications. This document details its historical context, physicochemical properties, established synthesis protocols, and key applications.

Introduction and Historical Context

This compound, also known by its IUPAC name 2,5-dicarboxybenzenesulfonic acid, is an aromatic compound containing two carboxylic acid groups and one sulfonic acid group attached to a benzene (B151609) ring. While the precise moment of its initial discovery is not prominently documented in readily accessible historical records, its synthesis and utility have been noted in various chemical literature and patents over time. The development of synthetic methodologies for this compound has been driven by its application as a monomer modifier in the polymer industry and more recently, by the exploration of its derivatives in medicinal chemistry.

Early documented laboratory preparations often involved the sulfonation of terephthalic acid using strong sulfonating agents. A notable method that has been cited involves the use of oleum (B3057394) with a mercury catalyst, indicative of early 20th-century synthetic practices. Subsequent developments have focused on more environmentally benign catalytic systems to avoid the use of heavy metals.

Physicochemical and Spectroscopic Data

The unique trifunctional nature of this compound imparts specific physicochemical properties. The following tables summarize key quantitative data for the compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2,5-dicarboxybenzenesulfonic acid | |

| CAS Number | 4991-22-4 | [1] |

| Molecular Formula | C₈H₆O₇S | [1] |

| Molecular Weight | 246.20 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 244-249 °C | [2] |

| Solubility | Soluble in water | [3] |

Table 2: Predicted and Representative Spectroscopic Data

| Spectroscopy | Data Type | Characteristic Peaks/Shifts |

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Aromatic Protons: 7.5-8.5 ppm (complex multiplet) |

| Acidic Protons (COOH, SO₃H): >10 ppm (broad signals, concentration and solvent dependent) | ||

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Aromatic Carbons: 120-150 ppm |

| Carboxylic Carbons (C=O): 165-175 ppm | ||

| FT-IR | Characteristic Absorption (cm⁻¹) | O-H Stretch (Carboxylic & Sulfonic Acids): 2500-3300 (broad) |

| C=O Stretch (Carboxylic Acid): 1680-1710 | ||

| S=O Stretch (Sulfonic Acid): 1150-1250 and 1030-1060 | ||

| Aromatic C=C Stretch: 1450-1600 | ||

| Mass Spec. | Fragmentation Pattern | Molecular Ion Peak (M⁻): m/z 245 (in negative ion mode) |

| Key Fragments: Loss of H₂O, CO₂, SO₃ |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct sulfonation of terephthalic acid. Below are detailed experimental protocols for two key methods.

Classical Synthesis via Oleum and Mercury Catalyst

This method, while effective, utilizes a toxic mercury catalyst.

Experimental Protocol:

-

Reaction Setup: A 500 mL three-neck flask is equipped with a mechanical stirrer, a thermometer, and an air condenser fitted with a drying tube (e.g., Drierite).

-

Charging the Flask: The flask is charged with 100 g of terephthalic acid, 190 g of oleum (27-33% SO₃), and 2.7 g of mercury.

-

Reaction: The mixture is heated to 255-260 °C with stirring for 7 hours. The color of the reaction mixture will darken to a brown hue.

-

Work-up:

-

The reaction mixture is cooled to room temperature, which may result in the formation of a precipitate.

-

The mixture is then slowly and carefully poured into 132 mL of ice-cold water in a beaker, leading to a homogeneous solution.

-

Upon cooling this aqueous solution, a precipitate of crude this compound forms. This is allowed to stand for 2 hours to maximize precipitation.

-

-

Purification:

-

The precipitate is collected by filtration.

-

The solid is dissolved in 750 mL of hot water, and activated charcoal is added. The mixture is refluxed for 35 minutes.

-

The hot solution is filtered through a pad of celite.

-

The filtrate is cooled in an ice bath, and gaseous hydrogen chloride is bubbled through the solution for 1 hour to precipitate the purified product.

-

The final product is collected by filtration and dried in a vacuum desiccator over P₂O₅.[2]

-

Modern Synthesis using a Metal Chloride Catalyst

This method provides a more environmentally friendly alternative by replacing the mercury catalyst.

Experimental Protocol:

-

Reaction Setup: A suitable reaction vessel is equipped with a stirrer and a heating system.

-

Charging the Vessel: Terephthalic acid is mixed with a sulfonating agent, such as fuming sulfuric acid or sulfur trioxide. A metal chloride catalyst (e.g., iron chloride, copper chloride, titanium chloride, antimony chloride, zinc chloride, or nickel chloride) is added.[4]

-

Reaction: The reaction mixture is heated to a temperature between 100 °C and 250 °C. The reaction proceeds until the desired level of conversion is achieved.[4]

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled.

-

The reaction mixture is poured into water to precipitate the crude this compound.

-

The precipitate is collected by filtration, washed with water, and dried.[4]

-

For conversion to the sodium salt, the reaction mixture can be added to a solution of sodium carbonate.

-

Visualization of Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis processes described above.

Caption: Classical synthesis workflow for this compound.

Caption: Modern, more environmentally friendly synthesis workflow.

Applications

This compound and its salts have found utility in several areas:

-

Polymer Chemistry: It is used as a comonomer in the production of specialty polyesters. The incorporation of the sulfonate group enhances the dyeability of the polymer fibers with cationic dyes and can improve other properties such as antistatic behavior and moisture regain.

-

Medicinal Chemistry: The monosodium salt of this compound has been investigated as an inhibitor of glutamate (B1630785) carboxypeptidase II, indicating its potential for further exploration in drug development.[3]

-

Dye Industry: Due to its water solubility and reactive functional groups, it serves as an intermediate in the synthesis of various dyes.[3]

Conclusion

This compound is a versatile chemical compound with established synthetic routes and a growing range of applications. While its early history is not sharply defined, its importance in industrial and research settings is clear. This guide provides a foundational understanding of its properties and synthesis for professionals in the chemical and pharmaceutical sciences. Further research into this molecule and its derivatives is likely to uncover new and valuable applications.

References

A Theoretical In-Depth Technical Guide on 2-Sulfoterephthalic Acid: A Computational Chemistry Perspective

Disclaimer: As of late 2025, specific theoretical and computational studies on 2-sulfoterephthalic acid are not widely available in the public domain. This guide, therefore, presents a methodological framework and illustrative data derived from closely related molecules, such as substituted terephthalic acids and aromatic sulfonic acids, to serve as a comprehensive template for researchers and drug development professionals.

Introduction

This compound is a substituted aromatic dicarboxylic acid of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring both carboxylic and sulfonic acid groups, impart unique properties that make it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and a potential inhibitor of enzymes such as glutamate (B1630785) carboxypeptidase II. A thorough understanding of its molecular geometry, electronic properties, and reactivity through theoretical calculations is paramount for the rational design of novel therapeutics and functional materials.

This technical guide outlines a standard computational protocol for conducting theoretical investigations on this compound. The methodologies and data presentation formats provided herein are based on established computational studies of analogous aromatic acids and are directly applicable to the in-depth analysis of this target molecule.

Computational Methodology: A Standard Protocol

The following section details a robust and widely accepted protocol for the theoretical investigation of this compound and its derivatives.

Software and Theoretical Level

All calculations should be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. The selection of an appropriate theoretical method and basis set is critical for obtaining accurate and reliable results. For molecules of this nature, Density Functional Theory (DFT) is a highly effective and commonly employed approach.

-

Functional: The B3LYP hybrid functional is recommended as it provides an excellent balance between computational cost and accuracy for organic molecules.[1][2]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advisable to ensure a proper description of the electronic structure, including polarization and diffuse functions, which are important for the anionic moieties.

-

Solvation Model: To simulate a more realistic chemical environment, particularly for biological applications, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, with water as the solvent.[1][3][4]

Experimental Workflow for Theoretical Calculations

A typical computational workflow for the theoretical analysis of this compound is depicted below. This workflow outlines the logical progression from initial structure generation to the calculation of various molecular properties.

Caption: A typical workflow for the theoretical calculation of molecular properties.

Detailed Experimental Protocols

1. Geometry Optimization: The initial step in the computational analysis is to determine the ground-state equilibrium geometry of this compound.

-

An initial 3D structure of the molecule is constructed using a molecular builder.

-

A geometry optimization calculation is then performed to locate the minimum energy conformation on the potential energy surface.[1]

-

The convergence criteria should be set to tight to ensure a true minimum is found.

2. Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is crucial to confirm that the optimized structure corresponds to a true minimum and to predict the infrared (IR) and Raman spectra.

-

Harmonic vibrational frequencies are calculated from the second derivatives of the energy.[5]

-

The absence of imaginary frequencies confirms that the structure is a true minimum.

-

The calculated vibrational frequencies can be compared with experimental data for validation of the theoretical model.[6][7]

3. Electronic Property Analysis: Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties of the molecule.

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[1][8]

-

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution and is useful for identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Quantitative Data from Theoretical Calculations on Analogous Molecules

Table 1: Calculated Geometrical Parameters of Analogous Aromatic Acids

| Parameter | Molecule | Method/Basis Set | Calculated Value |

| Bond Lengths (Å) | |||

| S=O | p-chlorobenzenesulfonic acid | HF/6-31G | 1.4244 Å |

| C-S | p-chlorobenzenesulfonic acid | HF/6-31G | 1.766 Å |

| C-COOH | Benzoic Acid | B3P86/6-311G | 1.485 Å |

| Bond Angles (°) | |||

| O=S=O | p-chlorobenzenesulfonic acid | HF/6-31G | 119.8° |

| C-C-S | p-chlorobenzenesulfonic acid | HF/6-31G | 120.2° |

| O=C-O | Benzoic Acid | B3P86/6-311G | 121.5° |

Data sourced from studies on p-chlorobenzenesulfonic acid[5] and benzoic acid[9].

Table 2: Calculated Vibrational Frequencies of Analogous Aromatic Sulfonic Acids

| Vibrational Mode | Molecule | Method/Basis Set | Calculated Frequency (cm⁻¹) |

| SO₂ Asymmetric Stretch | p-chlorobenzenesulfonic acid | HF/6-31G | 1386 |

| SO₂ Symmetric Stretch | p-chlorobenzenesulfonic acid | HF/6-31G | 1151 |

| S-O(H) Stretch | p-toluenesulfonic acid | - | ~1040 |

| C-S Stretch | p-chlorobenzenesulfonic acid | HF/6-31G | 739 |

| SOH Bend | p-chlorobenzenesulfonic acid | HF/6-31G | 1117 |

Data sourced from studies on p-chlorobenzenesulfonic acid and p-toluenesulfonic acid.[5]

Table 3: Calculated Electronic Properties of Substituted Benzoic Acids

| Property | Molecule | Method/Basis Set | Calculated Value (eV) |

| HOMO Energy | 4-aminobenzoic acid | B3LYP/6-311G(d,p) | -5.98 |

| LUMO Energy | 4-aminobenzoic acid | B3LYP/6-311G(d,p) | -1.36 |

| HOMO-LUMO Gap | 4-aminobenzoic acid | B3LYP/6-311G(d,p) | 4.62 |

| HOMO Energy | 4-nitrobenzoic acid | B3LYP/6-311G(d,p) | -8.21 |

| LUMO Energy | 4-nitrobenzoic acid | B3LYP/6-311G(d,p) | -3.87 |

| HOMO-LUMO Gap | 4-nitrobenzoic acid | B3LYP/6-311G(d,p) | 4.34 |

Illustrative data based on trends observed in substituted benzoic acids.[10][11]

Logical Relationships in Synthesis

The synthesis of this compound typically involves the sulfonation of terephthalic acid. This process can be represented as a logical flow, highlighting the key reactants and catalysts involved.

Caption: Logical flow for the synthesis of this compound.

Conclusion

While direct computational studies on this compound are currently limited, this guide provides a comprehensive framework for researchers to conduct such investigations. By employing the outlined DFT methodologies, it is possible to gain significant insights into the structural, electronic, and reactive properties of this important molecule. The illustrative data from analogous compounds serve as a valuable reference point for validating future computational results. Theoretical calculations are an indispensable tool in modern chemistry and drug discovery, enabling the prediction of molecular behavior and guiding the design of new functional molecules with desired properties.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution (Journal Article) | OSTI.GOV [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hakon-art.com [hakon-art.com]

- 6. asianpubs.org [asianpubs.org]

- 7. hakon-art.com [hakon-art.com]

- 8. The electronic effects of benzoic acid substituents on glycine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

- 10. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Bioactivity of 2-Sulfoterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Finding: 2-Sulfoterephthalic acid, primarily in its monosodium salt form, has been identified as an inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII), a metalloenzyme implicated in neurological disorders and prostate cancer. This technical guide provides a comprehensive overview of its known biological activity, supported by available data and experimental context.

Executive Summary

This compound has emerged as a molecule of interest due to its inhibitory action against Glutamate Carboxypeptidase II (GCPII). This enzyme plays a critical role in the nervous system by hydrolyzing N-acetylaspartylglutamate (NAAG) to glutamate and N-acetylaspartate. Dysregulation of this process is associated with excitotoxicity and neuronal damage. The inhibition of GCPII by this compound presents a potential therapeutic avenue for conditions characterized by excessive glutamate signaling. This document outlines the quantitative inhibitory data, the experimental methodology for its determination, and the broader context of GCPII inhibition.

Quantitative Data: Inhibition of Glutamate Carboxypeptidase II

The inhibitory potency of monosodium 2-sulfoterephthalate against GCPII has been determined, as detailed in the patent literature. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its efficacy.

| Compound | Target | IC50 (µM) | Reference |

| Monosodium 2-sulfoterephthalate | Glutamate Carboxypeptidase II | 7.2 | [1] |

Experimental Protocol: GCPII Inhibition Assay

The determination of the IC50 value for monosodium 2-sulfoterephthalate was achieved through a robust enzymatic assay. The following protocol provides a detailed methodology for assessing GCPII inhibition.

Objective: To determine the in vitro inhibitory activity of test compounds against human glutamate carboxypeptidase II (GCPII).

Materials:

-

Enzyme: Recombinant human GCPII

-

Substrate: N-[4-(1,3-dicarboxypropyl)benzoyl]-L-glutamic acid (NAAG analogue)

-

Buffer: 50 mM Tris-HCl, pH 7.4

-

Detection Reagent: O-phthaldialdehyde (OPA)

-

Test Compound: Monosodium 2-sulfoterephthalate

-

Instrumentation: Fluorescence spectrophotometer

Procedure:

-

Enzyme Preparation: A solution of recombinant human GCPII is prepared in the Tris-HCl buffer to a final concentration that yields a linear reaction rate over the course of the assay.

-

Compound Dilution: A stock solution of monosodium 2-sulfoterephthalate is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Assay Reaction:

-

In a 96-well microplate, the GCPII enzyme solution is pre-incubated with varying concentrations of the test compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the NAAG analogue substrate.

-

The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.

-

-

Reaction Termination and Detection:

-

The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

-

The amount of glutamate released is quantified by adding the OPA reagent, which reacts with the primary amine of glutamate to produce a fluorescent product.

-

-

Data Analysis:

-

The fluorescence intensity is measured using a spectrophotometer with excitation and emission wavelengths appropriate for the OPA-glutamate adduct.

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound, based on current knowledge, is the direct inhibition of the enzymatic activity of GCPII. This intervention has direct consequences on the glutamatergic signaling pathway.

Glutamate Carboxypeptidase II (GCPII) Catalytic Pathway

The following diagram illustrates the enzymatic reaction catalyzed by GCPII and the point of inhibition by this compound.

Caption: Inhibition of GCPII by this compound.

Experimental Workflow for GCPII Inhibitor Screening

The process of identifying and characterizing GCPII inhibitors, such as this compound, follows a structured workflow.

References

2-sulfoterephthalic acid safety data sheet and handling precautions

Disclaimer: The following data pertains to 2-Sulfoterephthalic Acid Monosodium Salt (CAS RN: 19089-60-2) as a proxy, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS RN: 41144-03-6). The safety and handling precautions for the free acid are expected to be very similar. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound monosodium salt is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1][2]

GHS Classification Summary

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure | Category 3 |

| Warning | H335: May cause respiratory irritation. |

Precautionary Measures and Handling

Proper handling and storage are crucial to minimize the risks associated with this compound.

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Prevention | P264 | Wash hands and face thoroughly after handling.[1][2] |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves, eye protection/face protection.[1][2] |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Response | P312 | Call a POISON CENTER/doctor if you feel unwell. |

| Response | P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| Response | P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] |

| Response | P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][3] |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Recommendations

-

Handling: Handle in a well-ventilated area.[1] Avoid creating dust. Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]

-

Storage: Keep the container tightly closed.[1] Store in a cool, dark, and dry place.[1] Store away from incompatible materials such as oxidizing agents.[1]

Emergency Procedures

First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If you feel unwell, get medical advice/attention.[1] |

| Skin Contact | Wash with plenty of water.[1] If skin irritation occurs, get medical advice or attention.[1] Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth.[1] Get medical advice/attention if you feel unwell.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.[1]

-

Specific Hazards: May emit toxic fumes under fire conditions.[2]

-

Protective Equipment: Wear self-contained breathing apparatus and protective clothing.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[1] Evacuate personnel to safe areas.[2] Avoid breathing dust.

-

Environmental Precautions: Prevent product from entering drains.[1]

-

Methods for Cleaning Up: Sweep up and collect into a suitable container for disposal.[4] Avoid dust generation.

Exposure Controls and Personal Protection

Engineering Controls

-

Use a closed system or local exhaust ventilation to minimize direct exposure.[1]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[4]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] A face shield may be required in situations with a higher risk of splashing.[1] |

| Skin Protection | Protective gloves (e.g., nitrile rubber).[1] Protective clothing and boots as needed.[1] |

| Respiratory Protection | A dust respirator is recommended if dust is generated.[1] Follow local and national regulations.[1] |

Experimental Protocols and Workflows

Logical Workflow for Handling a Spill

The following diagram illustrates the recommended procedure for handling a spill of this compound.

Caption: Workflow for handling a this compound spill.

References

A Technical Guide to Commercial High-Purity 2-Sulfoterephthalic Acid for Researchers

This document serves as a technical resource for researchers, scientists, and drug development professionals involved in the procurement and quality assessment of high-purity 2-sulfoterephthalic acid. As a specialized chemical intermediate, ensuring high purity is critical for applications in advanced polymer synthesis, development of metal-organic frameworks (MOFs), and as a starting material in pharmaceutical manufacturing. This guide provides an overview of commercial suppliers, quantitative purity data, and a representative analytical protocol for quality verification.

Commercial Availability and Purity Specifications

This compound is most commonly available commercially as its monosodium salt (CAS No. 19089-60-2). The di-acid form (CAS No. 4991-22-4) is less frequently listed. Purity levels for research and commercial grades are typically high, with suppliers consistently citing values of 95% to over 98%, as determined by High-Performance Liquid Chromatography (HPLC).

The following table summarizes publicly available data from various commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |

| Otto Chemie Pvt. Ltd. | This compound monosodium salt | 19089-60-2 | >98.0% | HPLC (T) |

| Tokyo Chemical Industry (TCI) | Monosodium 2-Sulfoterephthalate | 19089-60-2 | >98.0% | HPLC (T) / Area% |

| HENAN SUNLAKE ENTERPRISE CORP. | This compound MONOSODIUM SALT | 19089-60-2 | 98% | Not Specified |

| Aladdin Scientific | This compound Monosodium Salt | 19089-60-2 | min 98% | HPLC |

| Sigma-Aldrich (via AstaTech, Inc.) | This compound MONOSODIUM SALT | 19089-60-2 | 95% | Not Specified |

Quality Control and Purity Analysis

The primary method for determining the purity of this compound and its salts is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the separation and quantification of the main component from process-related impurities, such as isomers (e.g., 3-sulfoterephthalic acid), starting materials, and degradation products.

Representative Experimental Protocol: Purity Determination by RP-HPLC

While supplier-specific protocols are proprietary, the following method is a representative procedure for the purity analysis of this compound monosodium salt, based on established methods for aromatic dicarboxylic and sulfonic acids.[1][2][3]

1. Objective: To determine the purity of this compound monosodium salt by quantifying the main peak area as a percentage of the total peak area in the chromatogram.

2. Instrumentation and Materials:

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Sample Diluent: Water/Acetonitrile (90:10 v/v).

-

Standard: A qualified reference standard of this compound monosodium salt.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of the sample diluent to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.[2]

3. Chromatographic Conditions:

| Parameter | Value |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

| Gradient Program: | |

| Time (min) | % Mobile Phase A |

| 0 | 95 |

| 20 | 50 |

| 25 | 50 |

| 26 | 95 |

| 30 | 95 |

4. System Suitability:

-

Inject the standard solution six times.

-

The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

5. Analysis and Calculation:

-

Inject the prepared sample solution.

-

Integrate all peaks in the chromatogram, disregarding peaks from the solvent front.

-

Calculate the purity by area percent:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualizations

To aid researchers in the procurement and analysis process, the following diagrams illustrate key decision-making and experimental workflows.

Caption: Logical workflow for selecting a commercial supplier.

Caption: Experimental workflow for HPLC-based purity verification.

References

An In-depth Technical Guide to the Regioselective Sulfonation of Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective sulfonation of terephthalic acid, a critical process for the synthesis of 2-sulfoterephthalic acid. This key intermediate is utilized in various applications, including the production of specialty polymers and as a building block in the synthesis of pharmacologically active molecules. This document details the underlying chemical principles, experimental methodologies, and quantitative data to support research and development in this area.

Introduction

Terephthalic acid, a readily available commodity chemical, can be functionalized through electrophilic aromatic substitution to introduce a sulfonic acid group onto the aromatic ring. Due to the electronic properties of the two carboxylic acid substituents, this reaction proceeds with high regioselectivity, yielding predominantly this compound. The carboxylic acid groups are deactivating and meta-directing, which means they decrease the reactivity of the aromatic ring towards electrophilic attack and direct incoming electrophiles to the positions meta to themselves. In the case of terephthalic acid, all available positions on the ring are ortho to one carboxylic acid group and meta to the other. The directing effect of the two meta-directing groups reinforces substitution at the 2-position.

The sulfonation is typically achieved by reacting terephthalic acid with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or sulfur trioxide, often in the presence of a catalyst to enhance the reaction rate.

Reaction Mechanism and Regioselectivity

The sulfonation of terephthalic acid follows the general mechanism of electrophilic aromatic substitution. The key steps are the generation of the electrophile, its attack on the aromatic ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.

The Directing Effects of Carboxylic Acid Groups

Carboxylic acid groups are electron-withdrawing groups due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group.[1] This withdrawal of electron density deactivates the benzene (B151609) ring towards electrophilic attack. The resonance structures of benzoic acid show that the ortho and para positions develop a partial positive charge, making the meta position relatively more electron-rich and thus the preferred site for electrophilic attack.[1]

In terephthalic acid, both carboxylic acid groups exert their meta-directing influence. This leads to the preferential sulfonation at the 2-position, which is meta to the carboxylic acid group at position 4 and ortho to the one at position 1.

Caption: Regioselectivity in Terephthalic Acid Sulfonation.

Reaction Pathway

The sulfonation of terephthalic acid is an electrophilic aromatic substitution reaction. The electrophile, sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich aromatic ring. The presence of two deactivating carboxylic acid groups makes the reaction challenging, often requiring high temperatures and catalysts. The reaction proceeds through a Wheland intermediate (sigma complex), which then loses a proton to restore aromaticity and yield the final product, this compound.

Caption: Reaction Pathway for the Sulfonation of Terephthalic Acid.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reaction time. Below is a summary of quantitative data from various reported experimental protocols.

| Catalyst | Sulfonating Agent | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mercury (Hg) | Oleum (B3057394) (27-33%) | Terephthalic Acid | 255-260 | 7 | 53 (initial), 41 (purified) | [2] |

| Iron (III) Chloride (FeCl₃) | Fuming Sulfuric Acid (25%) | Terephthalic Acid | 180 | 15 | 88.0 (as sodium salt) | [3] |

| Nickel (II) Chloride (NiCl₂) | Fuming Sulfuric Acid (60%) | Dimethyl Terephthalate | 180 | 11 | 96.4 (production rate), 89.9 (as sodium salt) | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established literature.

Protocol 1: Sulfonation of Terephthalic Acid using a Mercury Catalyst

This protocol is adapted from a literature procedure for the preparation of this compound.[2]

Materials:

-

Terephthalic acid: 100 g

-

Oleum (27-33%): 190 g

-

Mercury: 2.7 g

-

Ice-cold water

-

Hydrochloric acid (gas)

-

Phosphorus pentoxide (P₂O₅)

-

Acetic acid

Equipment:

-

500 mL 3-neck flask

-

Air condenser with a Drierite tube

-

Stirrer

-

Thermometer

-

Beaker

-

Filtration apparatus

-

Vacuum desiccator

Procedure:

-

Charge the 3-neck flask with terephthalic acid (100 g), oleum (190 g), and mercury (2.7 g).

-

Heat the mixture with stirring to 255-260°C for 7 hours. The color of the solution will change from light brown to dark brown.

-

Allow the reaction mixture to cool to room temperature overnight. A precipitate will form.

-

Slowly and carefully pour the mixture into a beaker containing ice-cold water (132 mL) to form a homogenous solution.

-

Cool the solution, which will cause a precipitate to form. Let it stand for 2 hours.

-

Filter the precipitate.

-

Dissolve the solid in 750 mL of hot water, add charcoal, and reflux for 35 minutes.

-

Filter the hot solution through a pad of celite and cool the filtrate in an ice bath.

-

Saturate the solution with gaseous hydrogen chloride for 1 hour to precipitate the product.

-

Collect the precipitate by filtration and dry it over P₂O₅ in a vacuum desiccator for 48 hours. This yields the initial product (79 g, 53%).

-

For further purification, recrystallize from acetic acid. Dissolve the product in 200 mL of hot acetic acid, reflux for 30 minutes, filter hot, and store the filtrate in a refrigerator overnight.

-

Collect the resulting precipitate by filtration and dry under high vacuum to yield the purified product (61 g, 41%).

Protocol 2: Sulfonation of Terephthalic Acid using an Iron Chloride Catalyst

This protocol is based on a patented procedure that avoids the use of mercury catalysts.[3]

Materials:

-

Terephthalic acid: 166.0 g (1.0 mol)

-

25% Fuming sulfuric acid: 400.0 g (4.0 mol)

-

Iron (III) chloride: 8.3 g (0.05 mol)

-

Water

-

Sodium carbonate

Equipment:

-

1 L four-necked flask equipped with a stirrer, thermometer, and condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Charge the four-necked flask with terephthalic acid (166.0 g) and iron (III) chloride (8.3 g).

-

With stirring, add 25% fuming sulfuric acid (400.0 g) over 1 hour.

-

Heat the mixture to 180°C and maintain for 15 hours.

-

Cool the reaction mixture to approximately 60°C.

-

Gradually pour the reaction solution into 1,000 g of water and cool to 5°C.

-

Filter the resulting precipitate, wash with water, and dry to obtain sulfoterephthalic acid.

-

To obtain the sodium salt, add sodium carbonate (0.5 mol) to the aqueous solution before cooling and filtration.

Milder and Alternative Sulfonation Methods

The traditional methods for the sulfonation of terephthalic acid involve harsh conditions, such as high temperatures and the use of strong acids and potentially toxic catalysts. Research into milder and more environmentally benign methods is ongoing. One promising area is the use of ionic liquids as both solvents and catalysts for sulfonation reactions. While a specific, detailed protocol for the sulfonation of terephthalic acid using ionic liquids is not yet widely established in the literature, sulfonic acid-functionalized Brønsted acidic ionic liquids have shown promise as catalysts for the depolymerization of polyethylene (B3416737) terephthalate, a related process.[4] Further research in this area could lead to the development of more sustainable methods for the synthesis of this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The regioselective sulfonation of terephthalic acid to produce this compound is a well-established process, driven by the strong meta-directing effects of the carboxylic acid groups. While traditional methods employing mercury catalysts are effective, modern approaches utilizing metal chlorides offer a more environmentally friendly alternative with comparable yields. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. Future research into milder reaction conditions, such as the use of ionic liquids, holds the potential for developing even more sustainable and efficient synthetic routes.

References

An In-depth Technical Guide to the Sulfonation of Aromatic Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key influencing factors in the sulfonation of aromatic dicarboxylic acids, with a focus on phthalic, isophthalic, and terephthalic acids. This information is critical for professionals in chemical synthesis, materials science, and drug development where these sulfonated compounds are utilized as key intermediates.

Core Mechanism of Sulfonation

The sulfonation of aromatic dicarboxylic acids is an electrophilic aromatic substitution (EAS) reaction. The core of this process involves the attack of an electrophile, typically sulfur trioxide (SO₃) or its protonated form, on the electron-rich benzene (B151609) ring of the dicarboxylic acid.

The generally accepted mechanism proceeds through the following key steps:

-

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid (H₂SO₄), sulfur trioxide becomes protonated, forming the highly electrophilic species ⁺SO₃H. Fuming sulfuric acid, or oleum (B3057394) (a solution of SO₃ in H₂SO₄), is a common sulfonating agent that serves as a rich source of SO₃.[1]

-

Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

-

Deprotonation and Re-aromatization: A weak base, often the HSO₄⁻ ion present in the reaction medium, abstracts a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the ring and yields the final sulfonated product.

The reaction is reversible, and desulfonation can occur in the presence of hot, dilute aqueous acid.[2]

Directing Effects of Carboxylic Acid Groups

The two carboxylic acid (-COOH) groups on the benzene ring are electron-withdrawing and act as deactivating meta-directors in electrophilic aromatic substitution reactions. This deactivation occurs because the carboxyl groups reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.

-

Isophthalic Acid (Benzene-1,3-dicarboxylic acid): Both carboxylic acid groups are in a meta-position relative to each other. They cooperatively direct the incoming electrophile to the C-5 position, which is meta to both groups. This leads to the formation of 5-sulfoisophthalic acid.[3]

-

Phthalic Acid (Benzene-1,2-dicarboxylic acid) and Phthalic Anhydride (B1165640): The two adjacent carboxylic acid groups (or the anhydride group) are strongly deactivating. The sulfonation of phthalic anhydride preferentially occurs at the 4-position.[4]

-

Terephthalic Acid (Benzene-1,4-dicarboxylic acid): The two carboxylic acid groups are in a para-position. Both groups deactivate all positions on the ring and direct incoming electrophiles to the positions meta to them (which are the same two positions). This strong deactivation makes the sulfonation of terephthalic acid particularly challenging, often requiring a catalyst and harsh reaction conditions.[5]

Quantitative Data on Sulfonation Reactions

The following tables summarize the quantitative data found in the literature for the sulfonation of isophthalic acid, terephthalic acid, and phthalic anhydride.

| Aromatic Dicarboxylic Acid | Sulfonating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isophthalic Acid | 30% Oleum | None | 190-220 | 6 | Not specified | [3] |

| Isophthalic Acid | 30% Oleum | None | 186-196 | 7 | Not specified | [6] |

| Isophthalic Acid | Sulfur Trioxide | None | 150-220 | 8-20 | 95-98 | [7] |

| Terephthalic Acid | 60% Fuming Sulfuric Acid | Ferrous Chloride (FeCl₂) | Not specified | Not specified | 97.2 (production rate) | [8] |

| Terephthalic Acid | Fuming Sulfuric Acid (27% SO₃) | Mercury (II) Sulfate | 150-155 | 5 | 81.3 | [5] |

| Phthalic Anhydride | Gaseous Sulfur Trioxide | None | 140 | 2.5 | Not specified | [4] |

Experimental Protocols

Sulfonation of Isophthalic Acid

This protocol is adapted from a patented procedure for the synthesis of 5-sulfoisophthalic acid.[6]

Materials:

-

Isophthalic acid

-

30% Fuming sulfuric acid (Oleum)

-

Deionized water

-

30% Sodium hydroxide (B78521) solution

Procedure:

-

To an electric heating reaction kettle, add 800 kg of 30% oleum.

-

While stirring, slowly add 332 kg of isophthalic acid.

-

Heat the mixture to 186-196 °C and maintain this temperature for 7 hours.

-

Cool the reaction mixture to below 100 °C.

-

In a separate hydrolysis reaction pot with stirring, add 400 kg of water.

-

Slowly add the cooled sulfonation mixture to the water, ensuring the temperature does not exceed 59 °C.

-

After stirring for 20 minutes, cool the mixture to 20-25 °C.

-

Centrifuge the mixture to obtain the crude isophthalic acid-5-sulfonic acid.

-

The crude product can be neutralized with a 30% sodium hydroxide solution to a pH of 8-10 and then centrifuged to obtain isophthalic acid-5-sodium sulfonate.

Sulfonation of Terephthalic Acid with a Metal Chloride Catalyst

This protocol is based on a patented method for the production of sulfoterephthalic acid.[8]

Materials:

-

Terephthalic acid

-

60% Fuming sulfuric acid

-

Ferrous chloride (FeCl₂)

Procedure:

-

In a 1-liter 4-necked flask, add 166.0 g (1.0 mol) of terephthalic acid and 1.6 g of ferrous chloride.

-

While stirring, add 533.0 g (4.0 mol) of 60% fuming sulfuric acid over 1 hour.

-

Heat the reaction mixture and maintain it at a temperature that sustains the reaction for a sufficient duration to achieve a high yield. The patent suggests temperatures between 150 to 200 °C are preferable.

-

After the reaction is complete, cool the mixture to approximately 60 °C.

-

The product, sulfoterephthalic acid, can be quantified by high-performance liquid chromatography (HPLC).

Sulfonation of Phthalic Anhydride

This protocol is derived from a research article describing the sulfonation of phthalic anhydride.[4]

Materials:

-

Phthalic anhydride

-

Fuming sulfuric acid

Procedure:

-

Add 10.01 g (67.6 mmol) of phthalic anhydride to a three-necked round-bottom flask and heat it to 140 °C to melt the anhydride.

-

In a separate flask, gently heat fuming sulfuric acid to release gaseous sulfur trioxide (SO₃).

-

Introduce the gaseous SO₃ into the flask containing the molten phthalic anhydride through a glass tube.

-

Maintain the reaction at 140 °C for 2.5 hours.

-

After the reaction, the mixture can be purified by vacuum distillation.